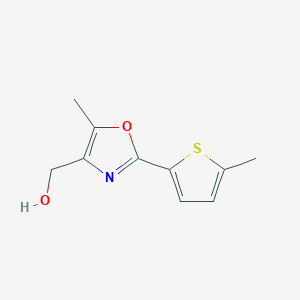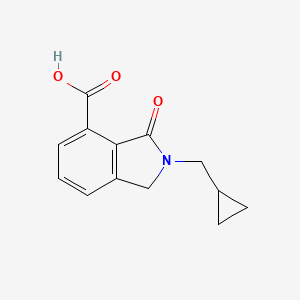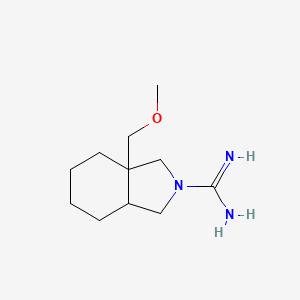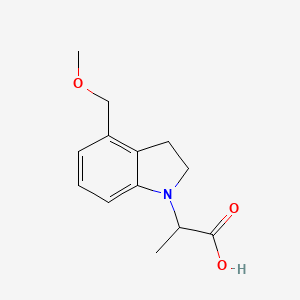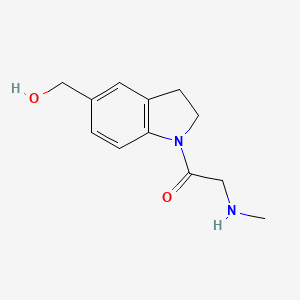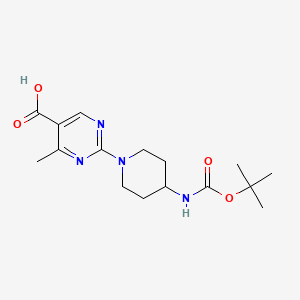
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
Vue d'ensemble
Applications De Recherche Scientifique
Drug Development and Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a building block for the synthesis of potential pharmacologically active molecules. Its structure allows for the introduction of various functional groups that can interact with biological targets, potentially leading to the development of new medications. The tert-butoxycarbonyl (Boc) group is particularly useful as it can protect amine functionalities during synthesis, which can then be selectively deprotected in the presence of other functional groups .
PROTAC Linker for Targeted Protein Degradation
The compound’s structure is conducive for use as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The piperidine ring can provide the necessary rigidity and spacing to optimize the orientation of the degrader molecule for effective ternary complex formation .
Biotechnology Research
In biotechnological research, this compound can be utilized in the development of chemical probes or tags that can help in studying biological processes. Its ability to be modified and attached to other biomolecules makes it a versatile tool for tracking and analyzing proteins, nucleic acids, and other cellular components .
Pharmacological Studies
Pharmacological studies can benefit from the use of this compound as a precursor for the synthesis of molecules with potential therapeutic effects. It can be incorporated into larger molecules that interact with various receptors or enzymes, aiding in the discovery of new drugs and treatment methods .
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for the construction of complex molecules. Its reactive sites are amenable to various chemical reactions, making it a valuable component in multi-step synthetic routes. This can lead to the creation of novel compounds with unique properties for further study .
Chemical Engineering Applications
From a chemical engineering perspective, this compound’s stability and reactivity profile make it suitable for process optimization studies. It can be used to develop new synthetic pathways that are more efficient, cost-effective, and environmentally friendly. Additionally, its properties can be analyzed to improve reaction conditions and scaling up of chemical processes .
Material Science
In material science, derivatives of this compound could be explored for the creation of new polymers or coatings with specific characteristics. The incorporation of the piperidine moiety can impart flexibility, while the pyrimidine ring can contribute to the rigidity and thermal stability of materials .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods or mass spectrometry. It can help in the calibration of instruments and serve as a comparison point for the analysis of related compounds .
Propriétés
IUPAC Name |
4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-10-12(13(21)22)9-17-14(18-10)20-7-5-11(6-8-20)19-15(23)24-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEVGLFVKCCYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




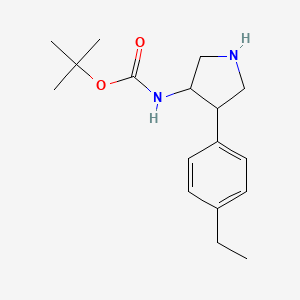
![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

